molecular formula C20H21N5OS B2513762 Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034510-43-3

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2513762
CAS No.: 2034510-43-3
M. Wt: 379.48
InChI Key: WDUOZAGXYISDAI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (hereafter referred to as the "target compound") is a heterocyclic molecule combining a benzothiazole core, a piperazine linker, and a 5,6,7,8-tetrahydrocinnolin moiety. Its molecular formula is C₂₁H₂₃N₅OS₂, with a molecular weight of 425.6 g/mol . The structural uniqueness lies in the tetrahydrocinnolin group, a bicyclic system with partial unsaturation, which distinguishes it from simpler aromatic substituents in related compounds.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(19-21-16-7-3-4-8-17(16)27-19)25-11-9-24(10-12-25)18-13-14-5-1-2-6-15(14)22-23-18/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUOZAGXYISDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Tetrahydrocinnoline Moiety: This can be achieved through the reduction of cinnoline derivatives using hydrogenation or other reducing agents.

    Coupling with Piperazine: The final step involves the coupling of the benzothiazole and tetrahydrocinnoline moieties with piperazine. This can be done using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the structure, leading to the formation of amines or saturated compounds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and saturated hydrocarbons.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Analytical Data of Target Compound and Analogs
Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
Target Compound C₂₁H₂₃N₅OS₂ 425.6 5,6,7,8-Tetrahydrocinnolin, benzothiazole
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone C₂₁H₂₃N₅OS₂ 425.6 Thioether linkage, ethanone spacer
Compound 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) C₂₀H₁₈N₆OS₂ 507.10 Dual benzothiazole, triazole-thioether
Compound 4f ((4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone) C₂₂H₃₂N₆O₂S 507.10 Ethylpiperazine, propoxy linker
Compound 15 (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloro-ethanone) C₁₄H₁₅ClN₄OS 322.8 Chloroethyl group

Key Observations :

  • The target compound shares the benzothiazole-piperazine core with analogs like 5j and 4f but differs in the tetrahydrocinnolin substituent, which replaces triazole (in 5j) or ethylpiperazine (in 4f) .
  • Compound 15 lacks the tetrahydrocinnolin group and has a simpler chloroethyl substituent, resulting in a significantly lower molecular weight (322.8 vs. 425.6) .

Biological Activity

Benzo[d]thiazol-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This detailed article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H22N4OS\text{C}_{20}\text{H}_{22}\text{N}_4\text{OS}

This structure features a benzo[d]thiazole moiety linked to a piperazine ring, which is further substituted with a tetrahydrocinnoline group. The presence of these functional groups suggests potential interactions with various biological targets.

  • Inhibition of Enzymatic Activity :
    • Compounds similar to benzo[d]thiazol derivatives have been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, they may target kinases or phosphatases that are critical for cell signaling pathways.
  • Receptor Modulation :
    • The piperazine ring is known for its ability to interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), suggesting possible applications in neuropharmacology.
  • Antioxidant Properties :
    • Some studies indicate that benzo[d]thiazole derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

Research has indicated that benzo[d]thiazole derivatives can exhibit significant anticancer properties. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that compounds like benzo[d]thiazol-2-yl derivatives induce apoptosis and inhibit cell proliferation through the activation of caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Induction of apoptosis via caspase activation
A5493.8Cell cycle arrest at G2/M phase

Antimicrobial Activity

Benzo[d]thiazole derivatives have also shown promise as antimicrobial agents:

  • Bacterial Inhibition : Studies have reported that these compounds exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, potentially through disruption of bacterial cell wall synthesis .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Case Studies

  • Study on Anticancer Effects :
    • A recent study published in Pharmaceutical Research highlighted the efficacy of benzo[d]thiazole derivatives in inducing apoptosis in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's role in promoting programmed cell death .
  • Neuropharmacological Investigation :
    • Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results indicated that these compounds could mitigate neuronal damage induced by oxidative stress .

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